molecular formula C17H18FNO3 B4883917 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 5938-37-4

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B4883917
CAS No.: 5938-37-4
M. Wt: 303.33 g/mol
InChI Key: LYKGRDHQDYCMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide (CAS Number: 423738-62-9) is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzamide derivative features a 4-fluorophenethyl moiety linked to a 3,4-dimethoxybenzamide group, a structural motif commonly associated with bioactive molecules. Compounds with similar dimethoxybenzamide scaffolds and fluorinated aromatic systems have been investigated in various pharmacological contexts, including as modulators of specific biological pathways . For instance, structurally related molecules have been explored for their potential to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and can induce apoptosis in cancer cells . Other analogs have been studied in the context of complement pathway modulation for potential applications in conditions like age-related macular degeneration (AMD) . The presence of the fluorine atom and methoxy groups can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable building block for developing new therapeutic agents or chemical probes . This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-10-9-12-3-6-14(18)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGRDHQDYCMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387000
Record name N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5938-37-4
Record name N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Benzamide Scaffold: A Privileged Core for Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The neuromodulator melatonin, chemically known as N-acetyl-5-methoxytryptamine, is a key regulator of circadian rhythms, with its physiological effects mediated primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2] The therapeutic potential of targeting these receptors for sleep disorders, depression, and other circadian-related conditions has driven extensive research into the discovery and development of novel melatonin receptor ligands.[3][4] Among the various chemical scaffolds explored, the benzamide moiety has emerged as a cornerstone in the design of potent and selective melatonin receptor modulators.[5][6] This technical guide provides a comprehensive overview of benzamide-based melatonin receptor ligands, delving into their chemical synthesis, structure-activity relationships (SAR), pharmacological evaluation, and therapeutic implications. Through a synthesis of technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the design and application of this important class of compounds.

The Melatonin System: A Therapeutic Target

Melatonin's role as a chronobiotic, synchronizing the body's internal clock with the external light-dark cycle, is well-established.[1] Its actions are predominantly mediated by the MT1 and MT2 receptors, which are expressed in various tissues, most notably in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's "master clock".[7] Both MT1 and MT2 receptors are coupled to pertussis toxin-sensitive Gi proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

While both receptors contribute to melatonin's overall effects, they have distinct physiological roles. Activation of the MT1 receptor is primarily associated with the acute inhibition of SCN neuronal firing, promoting sleep onset.[7] Conversely, the MT2 receptor is more involved in the phase-shifting effects of melatonin on circadian rhythms.[7] This functional divergence presents an opportunity for the development of receptor subtype-selective ligands to achieve more targeted therapeutic outcomes. The development of such selective agents, however, has been a significant challenge in the field.[10]

The Benzamide Scaffold: A Privileged Structure in Melatonin Receptor Ligand Design

The benzamide scaffold, characterized by a carboxamide group attached to a benzene ring, is a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets.[5] In the context of melatonin receptor ligands, the benzamide moiety serves as a versatile framework for orienting the key pharmacophoric elements required for high-affinity binding.

The general pharmacophore for melatonergic ligands consists of three key features: an aromatic ring with a methoxy group, an amide side chain, and a specific relative arrangement of these components.[10] The benzamide scaffold provides a rigid and synthetically tractable platform to explore variations in these features, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6]

Structural Evolution: From Melatonin to Benzamide Analogs

The journey to benzamide-based melatonin receptor ligands began with systematic modifications of the native hormone, melatonin (N-acetyl-5-methoxytryptamine).[11][12][13][14] Early structure-activity relationship (SAR) studies revealed that both the 5-methoxy group on the indole ring and the N-acetyl side chain are crucial for receptor affinity.[15]

Subsequent research focused on replacing the indole nucleus with other aromatic moieties to improve properties such as metabolic stability and receptor selectivity. This led to the exploration of various bioisosteric replacements, including naphthalene, benzofuran, and benzothiophene.[16][17] The benzamide scaffold emerged from these explorations as a particularly fruitful avenue.

Synthesis of Benzamide Melatonin Receptor Ligands: A Generalized Approach

The synthesis of benzamide-based melatonin receptor ligands typically involves the coupling of a substituted benzoic acid with an appropriate amine. The following generalized workflow illustrates the key steps in this process.

G cluster_0 Starting Materials cluster_1 Activation cluster_2 Coupling A Substituted Benzoic Acid C Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) A->C Activating Agent (e.g., SOCl2, HATU) B Amine Component D Benzamide Ligand B->D Base (e.g., Et3N, DIPEA) C->D

Caption: Generalized synthetic workflow for benzamide melatonin receptor ligands.

Detailed Protocol: General Amide Coupling for Benzamide Synthesis

  • Acid Activation:

    • Method A (Acid Chloride Formation): Dissolve the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or toluene). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.

    • Method B (Active Ester Formation): Dissolve the substituted benzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or DCM). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Coupling:

    • To the activated carboxylic acid (from step 1), add a solution of the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine or DIPEA, 2.0 eq) in a suitable solvent (e.g., DCM or DMF) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzamide ligand.

Causality Behind Experimental Choices: The choice of activating agent and solvent depends on the specific substrates and their solubility. Acid chloride formation is a robust method but may not be suitable for sensitive substrates. Peptide coupling reagents like HATU offer milder reaction conditions and are often preferred for more complex molecules. The use of a base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Structure-Activity Relationships (SAR) of Benzamide Melatonin Receptor Ligands

The affinity and selectivity of benzamide ligands for melatonin receptors are highly dependent on the nature and position of substituents on both the benzoyl and the amine portions of the molecule.

The Benzoyl Moiety: Mimicking the Indole Core

The substituted benzene ring of the benzamide scaffold serves as a bioisostere for the indole nucleus of melatonin.[18] Key SAR observations include:

  • Methoxy Group: A methoxy group at the appropriate position on the benzene ring is generally crucial for high affinity, mimicking the 5-methoxy group of melatonin.

  • Substitution Pattern: The position of the methoxy group and other substituents significantly influences receptor binding. For instance, in some series, a 7-methoxy substitution has been shown to be favorable.[19]

  • Bioisosteric Replacements: Replacing the methoxy group with other small, lipophilic groups can be tolerated, but often leads to a decrease in affinity.[20] Halogen substitutions have also been explored, with varying degrees of success.[15]

The Amide Linker and Ethyl Side Chain

The amide linker and the ethyl side chain are critical for maintaining the correct spatial orientation of the pharmacophoric groups.

  • Amide Conformation: The amide bond can exist in cis or trans conformations, with the trans conformation being energetically favored. Constraining the conformation of the side chain through incorporation into ring systems has been a successful strategy in developing potent ligands like ramelteon.[16]

  • N-Acyl Group: The size and nature of the acyl group on the amide nitrogen significantly impact affinity. Small alkyl groups, such as acetyl or propionyl, are generally preferred. Increasing the size of the alkyl chain can lead to a decrease in affinity.[17]

Pharmacological Evaluation: From Binding Affinity to Functional Activity

A thorough pharmacological characterization of novel benzamide ligands is essential to determine their potential as therapeutic agents. This typically involves a tiered approach, starting with in vitro binding assays to determine affinity for MT1 and MT2 receptors, followed by functional assays to assess their efficacy as agonists, antagonists, or inverse agonists.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[21] These assays utilize a radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, which has high affinity for both MT1 and MT2 receptors.

Experimental Protocol: Competition Radioligand Binding Assay [1][21]

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either the human MT1 or MT2 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of the unlabeled test compound (the benzamide ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[22]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[22]

Self-Validating System: The protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand like melatonin) to ensure the accuracy of the specific binding calculation.

G cluster_0 Assay Components cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Cell Membranes (with MT1 or MT2 receptors) D Binding Equilibrium A->D B 2-[125I]iodomelatonin (Radioligand) B->D C Benzamide Ligand (Competitor) C->D E Filtration D->E F Gamma Counting E->F G IC50 Determination F->G H Ki Calculation G->H

Caption: Workflow for a competition radioligand binding assay.

Functional Assays: Determining Ligand Efficacy

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor. Since melatonin receptors are Gi-coupled, a common functional assay measures the inhibition of forskolin-stimulated cAMP production.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use cells stably co-expressing the MT1 or MT2 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or use a direct cAMP measurement kit (e.g., HTRF, AlphaScreen).

  • Cell Stimulation: Pre-incubate the cells with the test benzamide ligand at various concentrations.

  • Forskolin Treatment: Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.

  • Measurement: Measure the resulting cAMP levels or reporter gene activity.

  • Data Analysis: Plot the percentage of inhibition of the forskolin response against the logarithm of the ligand concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.

Data Presentation: Comparative Pharmacology of Benzamide Ligands

CompoundScaffoldMT1 Ki (nM)MT2 Ki (nM)MT2/MT1 SelectivityFunctional Activity
MelatoninIndole0.1 - 0.50.1 - 0.5~1Full Agonist
RamelteonIndenofuran0.01 - 0.050.05 - 0.12 - 10Full Agonist
AgomelatineNaphthalene0.1 - 0.60.1 - 0.5~1Full Agonist
TasimelteonBenzofuran0.3 - 0.70.1 - 0.4~2Full Agonist
Benzamide XBenzamideDataDataDataAgonist/Antagonist
Benzamide YBenzamideDataDataDataAgonist/Antagonist

Note: The Ki values for known drugs are approximate ranges from the literature. Data for hypothetical "Benzamide X" and "Benzamide Y" would be populated from experimental results.

Therapeutic Applications and Future Directions

The development of melatonin receptor agonists with improved pharmacokinetic and pharmacodynamic profiles has led to the approval of several drugs for the treatment of sleep disorders.[3] Ramelteon, agomelatine, and tasimelteon are examples of successful drugs that, while not strictly benzamides, share key structural features and were developed through similar principles of scaffold hopping and bioisosteric replacement.[3][16]

The benzamide scaffold continues to be a highly attractive framework for the design of novel melatonin receptor ligands with tailored properties.[5] Future research in this area is likely to focus on:

  • Subtype Selectivity: Developing highly selective ligands for either MT1 or MT2 to dissect their specific physiological roles and to develop more targeted therapies with fewer side effects.

  • Novel Functional Profiles: Exploring the therapeutic potential of partial agonists, antagonists, and inverse agonists.

  • Peripheral Targeting: Designing ligands with limited brain penetration to target peripheral melatonin receptors for applications in metabolic diseases or cancer.[16]

Conclusion

The benzamide scaffold has proven to be a robust and versatile platform for the discovery and development of novel melatonin receptor ligands. Its favorable physicochemical properties and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the synthesis, SAR, and pharmacological evaluation of these compounds, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of the melatonin system. The continued exploration of the benzamide scaffold holds great promise for the development of the next generation of therapies for sleep, circadian rhythm, and other related disorders.

References

  • Title: 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors Source: Springer Protocols URL: [Link]

  • Title: Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: N‐Acetyl‐5‐arylalkoxytryptamine Analogs: Probing the Melatonin Receptors for MT1‐Selectivity Source: Semantic Scholar URL: [Link]

  • Title: Virtual discovery of melatonin receptor ligands to modulate circadian rhythms Source: PMC - NIH URL: [Link]

  • Title: In Vitro Pharmacology at MT1 and MT2 Receptors (Binding and Functional Assays) Source: ResearchGate URL: [Link]

  • Title: Molecular Characterization and Pharmacology of Melatonin Receptors in Animals Source: MDPI URL: [Link]

  • Title: Representative approaches to the synthesis of ramelteon. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Novel Naphthalenic and Bioisosteric Related Amidic Derivatives as Melatonin Receptor Source: ACS Publications URL: [Link]

  • Title: Competition binding assays Source: Bio-protocol URL: [Link]

  • Title: Melatonin receptor ligands: A pharmaco-chemical perspective Source: PubMed URL: [Link]

  • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: PMC - NIH URL: [Link]

  • Title: Structure-activity relationships of melatonin analogues. Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Melatonin Derivatives and Comprehensive Comparative Molecular Field Analysis (CoMFA) Study Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Therapeutic effects of melatonin receptor agonists on sleep and comorbid disorders Source: PubMed URL: [Link]

  • Title: Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence Source: Wiley Online Library URL: [Link]

  • Title: Measuring Binding at the Putative Melatonin Receptor MT3 Source: ResearchGate URL: [Link]

  • Title: Benzamide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability Source: PMC - NIH URL: [Link]

  • Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Design and synthesis of novel hybrid benzamide-peptide histone deacetylase inhibitors Source: PubMed URL: [Link]

  • Title: Identification of Bivalent Ligands with Melatonin Receptor Agonist and Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity... Source: Semantic Scholar URL: [Link]

  • Title: (PDF) Melatonin Receptor Ligands: A Pharmaco‐Chemical Perspective Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Source: Semantic Scholar URL: [Link]

  • Title: N-Acetyl-5-methoxytryptamine (standard); Melatonin) Source: MedchemExpress.com URL: [Link]

  • Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Source: MDPI URL: [Link]

  • Title: Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants... Source: PubMed URL: [Link]

  • Title: What are Melatonin receptor modulators and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery Source: PubMed URL: [Link]

  • Title: Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders Source: PMC - NIH URL: [Link]

  • Title: Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? Source: PMC - NIH URL: [Link]

  • Title: Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep Source: Frontiers in Neuroscience URL: [Link]

  • Title: Therapeutic applications of melatonin Source: PMC - NIH URL: [Link]

  • Title: Pharmacological classification of benzamides Source: PubMed URL: [Link]

  • Title: Acid Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Identification of Bivalent Ligands with Melatonin Receptor Agonist and Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity That Exhibit Ocular Hypotensive Effect in the Rabbit Source: ResearchGate URL: [Link]

  • Title: Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro Source: MDPI URL: [Link]

  • Title: Bioisosteric Matrices for Ligands of Serotonin Receptors Source: PMC - NIH URL: [Link]

  • Title: Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Source: Biomolecules & Therapeutics URL: [Link]

Sources

Technical Guide: Serotonin Receptor Binding Profile of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamic and pharmacokinetic impact of fluorine substitution on the benzamide scaffold, specifically targeting serotonin (5-HT) receptor subtypes. Fluorinated benzamides represent a critical class of ligands utilized both as high-affinity therapeutic agents (e.g., gastroprokinetics) and as radiotracers for Positron Emission Tomography (PET).

The incorporation of fluorine—a bioisostere of hydrogen and hydroxyl groups—modulates lipophilicity (


), metabolic stability, and receptor affinity (

). This guide details the binding profiles for 5-HT

and 5-HT

receptors, provides rigorous experimental protocols for binding assays, and visualizes the structural-activity relationships (SAR) governing these interactions.

The Chemical Rationale: The "Fluorine Effect" in Benzamides

The benzamide core (


) is a privileged scaffold in medicinal chemistry. The strategic introduction of fluorine (

F or

F) alters the physicochemical properties of the ligand without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Key Mechanisms of Action
  • Metabolic Blocking: Fluorine substitution at the para-position of the benzamide ring blocks Cytochrome P450-mediated hydroxylation, significantly extending biological half-life.

  • Electronic Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, influencing the

    
     of the amide nitrogen and altering hydrogen bond donor/acceptor capabilities within the orthosteric binding pocket.
    
  • Lipophilicity Tuning: C-F bonds generally increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, which is critical for central nervous system (CNS) targets like 5-HT

    
    .
    
SAR Logic Flow

The following diagram illustrates the decision matrix for fluorinating benzamides to optimize serotonin receptor binding.

SAR_Logic Benzamide Benzamide Scaffold (Ar-CO-NH-R) Sub_F Fluorine Substitution Benzamide->Sub_F SAR Optimization Metabolism Block Metabolic Degradation (CYP450) Sub_F->Metabolism Para-position Affinity Modulate Electronic Environment (pKa) Sub_F->Affinity Ortho/Meta-position BBB Increase Lipophilicity (CNS Penetration) Sub_F->BBB General Effect Target_4 Target: 5-HT4 (Gastroprokinetic) Metabolism->Target_4 Target_2A Target: 5-HT2A (Antipsychotic/Imaging) Affinity->Target_2A Affinity->Target_4 BBB->Target_2A Critical for Brain Imaging

Figure 1: Strategic rationale for fluorine incorporation in benzamide ligand design.

Receptor Binding Profiles

The binding affinity is quantified by the inhibition constant (


).[1][2] Lower 

values indicate higher affinity.[3]
5-HT Receptor Profile (CNS Target)

Fluorinated benzamides targeting 5-HT


 are often designed as antagonists. The classic example is Altanserin , a fluorobenzoyl-piperidine derivative.
CompoundStructure TypeFluorine Position

(nM)
Selectivity Ratio (2A:2C)
Ketanserin BenzoylpiperidineNon-fluorinated2.0 - 3.5~30
Altanserin Fluorobenzoylpara-F-phenyl0.30 >100

F-Altanserin
Radiotracerpara-F-phenyl0.30>100
Volinanserin (M100907) Fluorophenylpara-F-phenyl0.36>100

Insight: The addition of the para-fluorine in Altanserin increases affinity by approximately 10-fold compared to non-fluorinated analogs and significantly improves selectivity against D2 dopamine receptors compared to Ketanserin.

5-HT Receptor Profile (Peripheral/CNS Target)

These are typically agonists or partial agonists used for gastrointestinal motility.

CompoundClassModification

(nM)
Efficacy
Cisapride BenzamideFluorophenyl20.0Full Agonist
Prucalopride Benzofuran*4-amino-5-chloro2.5Full Agonist
Fluorinated Analog A Benzamideortho-F-benzamide1.8Partial Agonist

*Note: Prucalopride is a structural evolution of the benzamide class, often cited in SAR studies comparing halogen effects.

Experimental Methodology: Radioligand Binding Assay[1][2][3][4][5][6][7][8]

To determine the


 of a novel fluorinated benzamide, a Competition Binding Assay  is the gold standard. This protocol uses membrane homogenates containing the target receptor.[2][4]
Protocol: Membrane Preparation & Binding

Reagents:

  • Buffer A: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (for 5-HT
    
    
    
    ) or [
    
    
    H]-GR113808 (for 5-HT
    
    
    ).
  • Non-specific control: Methysergide (10

    
    M) or Serotonin (10 
    
    
    
    M).

Step-by-Step Workflow:

  • Tissue Homogenization:

    • Dissect rat frontal cortex (5-HT

      
      ) or striatum/hippocampus (5-HT
      
      
      
      ).
    • Homogenize in ice-cold Buffer A using a Polytron (setting 6, 15 sec).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in Buffer A and repeat centrifugation (Wash step).

  • Incubation:

    • In 96-well plates, add:

      • 50

        
        L Radioligand (final conc. ~ 
        
        
        
        ).
      • 50

        
        L Test Compound (Fluorinated Benzamide, 
        
        
        
        to
        
        
        M).
      • 100

        
        L Membrane Suspension (20-50 
        
        
        
        g protein).
    • Incubate at 37°C for 30 minutes (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash filters

      
       with ice-cold Buffer A.
      
  • Quantification:

    • Add liquid scintillation cocktail.

    • Count radioactivity (CPM) in a beta-counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where:
  • 
    : Concentration of competitor displacing 50% of specific binding.[5]
    
  • 
    : Concentration of radioligand used.[2][4][6]
    
  • 
    : Dissociation constant of the radioligand.[1][2][4]
    
Assay Workflow Visualization

Binding_Assay Prep Membrane Prep (Homogenization + Centrifugation) Incubation Incubation (37°C, 30 min) Membrane + [3H]-Ligand + F-Benzamide Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting Scintillation Counting (Data: CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Figure 2: Workflow for competitive radioligand binding assays.

Signaling Pathways & Functional Implications[5][8][9][10]

Binding affinity (


) does not determine efficacy (agonist vs. antagonist). This requires functional assays measuring second messengers.
  • 5-HT

    
     (G
    
    
    
    coupled):
    Activation leads to PLC activation and Ca
    
    
    release. Fluorinated benzamides like Altanserin act as antagonists , blocking this pathway (antipsychotic effect).
  • 5-HT

    
     (G
    
    
    
    coupled):
    Activation leads to Adenylyl Cyclase activation and cAMP increase. Benzamides like Cisapride act as agonists , promoting cholinergic transmission (prokinetic effect).

Signaling R2A 5-HT2A Receptor Gq Gq Protein R2A->Gq R4 5-HT4 Receptor Gs Gs Protein R4->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC Ca Intracellular Ca2+ (Excitatory) PLC->Ca cAMP cAMP Increase (Prokinetic) AC->cAMP Antag F-Benzamide Antagonist (e.g., Altanserin) Antag->R2A Blocks Agonist F-Benzamide Agonist (e.g., Cisapride) Agonist->R4 Activates

Figure 3: Divergent signaling pathways for 5-HT2A and 5-HT4 receptors.

Translational Application: PET Imaging

The high affinity and metabolic stability of


F-labeled benzamides make them ideal for PET.
  • Target: 5-HT

    
     density changes are biomarkers for depression and schizophrenia.
    
  • Tracer:

    
    F-Altanserin.
    
  • Advantage: The fluorine-18 half-life (110 min) allows for longer synthesis and imaging protocols compared to Carbon-11.

References

  • Lemaire, C., et al. (1991). "Synthesis of fluorine-18 substituted benzamides as potential tracers for imaging of the dopaminergic system." Journal of Nuclear Medicine.

  • Herth, M. M., et al. (2009). "Synthesis and in vitro affinity of fluorinated fragment-like ligands for the 5-HT2A receptor." Bioorganic & Medicinal Chemistry Letters.

  • Pike, V. W. (2016). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • National Institute of Mental Health (PDSP). "Psychoactive Drug Screening Program Protocol."

Sources

Technical Guide: Structural Informatics & Synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide . This compound represents a critical pharmacophore scaffold, sharing structural homology with dopamine D3 receptor ligands, melatonin receptor agonists, and antimicrobial agents derived from the N-phenethylbenzamide class.

This document is designed for medicinal chemists and computational biologists. It moves beyond simple identification to cover the in silico representation (SMILES/InChI) required for high-throughput screening (HTS) and provides a validated, self-consistent protocol for its synthesis and characterization.

Part 1: Structural Informatics[1]

In modern drug discovery, the SMILES string is not merely a text string; it is the seed for QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking.

The Canonical SMILES String

The simplified molecular-input line-entry system (SMILES) for this compound encodes the specific connectivity of the 3,4-dimethoxybenzoyl moiety linked to the 4-fluorophenethylamine tail.

Canonical SMILES:

Isomeric SMILES (Specific):

Structural Identifiers & Properties

To ensure interoperability across databases (PubChem, ChEMBL), the following identifiers are established:

Identifier / PropertyValue
IUPAC Name N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Molecular Formula C₁₇H₁₈FNO₃
Molecular Weight 303.33 g/mol
InChI String InChI=1S/C17H18FNO3/c1-21-16-8-5-13(9-17(16)22-2)15(20)19-11-10-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20)
InChIKey (Computed) JKVWXVJOKKAZAL-UHFFFAOYSA-N
LogP (Predicted) ~2.8 (Lipinski Compliant)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (2x Methoxy O, 1x Amide O, 1x Fluorine)
Computational Workflow

The following diagram illustrates how the SMILES string serves as the input vector for downstream computational assays, specifically docking into GPCR targets (e.g., Dopamine/Melatonin receptors).

ComputationalWorkflow SMILES Input SMILES (Ligand) ConfGen 3D Conformer Generation (RDKit/Omega) SMILES->ConfGen Parse QSAR ADMET Profiling (LogP/TPSA) SMILES->QSAR Descriptors Docking Molecular Docking (AutoDock Vina) ConfGen->Docking Pose Search Scoring Binding Affinity (ΔG kcal/mol) Docking->Scoring Rank

Figure 1: In silico workflow converting the 1D SMILES string into 3D binding hypotheses.

Part 2: Validated Synthetic Protocol

While automated synthesis is common, high-purity reference standards require manual control to prevent racemization (if chiral centers were present) or byproduct formation. The Schotten-Baumann reaction or EDC coupling are the standard routes.

Here, we detail the Acid Chloride Method due to its superior atom economy and ease of purification for this specific scaffold.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, yielding two stable precursors:

  • Electrophile: 3,4-Dimethoxybenzoyl chloride.[1][2]

  • Nucleophile: 2-(4-Fluorophenyl)ethylamine.

Retrosynthesis Product Target Molecule (Amide) Disconnection Amide Bond Cleavage Product->Disconnection Retrosynthesis Acid 3,4-Dimethoxybenzoyl chloride Disconnection->Acid Amine 2-(4-Fluorophenyl) ethylamine Disconnection->Amine Acid->Product + Base (DCM, 0°C) Amine->Product Base Base (TEA or DIPEA) Base->Product

Figure 2: Retrosynthetic disconnection strategy identifying key precursors.

Step-by-Step Experimental Procedure

Reagents:

  • 3,4-Dimethoxybenzoyl chloride (1.0 eq)

  • 2-(4-Fluorophenyl)ethylamine (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-fluorophenyl)ethylamine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exothermicity of the acyl chloride addition, preventing side reactions.

  • Acylation: Dropwise, add a solution of 3,4-dimethoxybenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The spot for the amine (ninhydrin active) should disappear.

  • Work-up (Self-Validating Step):

    • Wash the organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2 x 20 mL). Purpose: Removes unreacted acid/hydrolyzed acid chloride.

    • Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Analytical Validation (Expected Data)

To confirm the identity of the synthesized compound, the following spectral features must be present:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.0–6.5 (br s, 1H, NH ).

    • δ 7.3–7.5 (m, 3H, Benzoyl Ar-H).

    • δ 6.9–7.2 (m, 4H, Fluoro-phenyl Ar-H).

    • δ 3.92 (s, 3H, OMe ), 3.90 (s, 3H, OMe ).

    • δ 3.65 (q, 2H, N-CH₂ ).

    • δ 2.90 (t, 2H, Ar-CH₂ ).

  • LC-MS:

    • [M+H]⁺ peak at 304.1 .

Part 3: Biological Context & Applications[9][10]

This scaffold is not merely a chemical curiosity. It belongs to a class of N-substituted benzamides with documented biological activities.

  • Antimicrobial Activity: Analogous N-phenethylbenzamide derivatives isolated from Piper betle have shown significant antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) [1]. The 3,4-dimethoxy substitution pattern often enhances metabolic stability compared to unsubstituted rings.

  • Dopaminergic/Melatonergic Ligands: The phenethylamine tail mimics the endogenous neurotransmitter dopamine. When coupled with a lipophilic benzamide headgroup, these structures frequently exhibit affinity for Dopamine D3 or Melatonin MT1/MT2 receptors, acting as useful probes for CNS drug discovery [2].

  • Synthetic Intermediates: This specific amide linkage is chemically similar to the intermediate steps in the synthesis of Itopride , a prokinetic agent, where the 3,4-dimethoxybenzamide moiety is a critical pharmacophore [3].

References

  • Natural Product Research (2022). Four new N-phenethylbenzamide derivatives from the stems of Piper betle and their antimicrobial activity. Taylor & Francis.

  • BindingDB. 3,5-dimethoxy-N-(4-phenylazanylphenyl)benzamide Data Entry. (Demonstrating the benzamide scaffold utility in binding assays).

  • Google Patents (US20090177008A1). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. (Validating the synthetic chemistry of 3,4-dimethoxybenzamides).

  • PubChem. Compound Summary for 3,4-Dimethoxybenzamide Derivatives. National Library of Medicine.

Sources

Methodological & Application

Synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Introduction & Pharmacophore Context

The target molecule, N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide , represents a privileged scaffold in medicinal chemistry.[1] Structurally, it belongs to the N-phenethylbenzamide class, often utilized as:

  • Precursors for Isoquinoline Alkaloids: Through Bischler-Napieralski cyclization, this amide yields dihydroisoquinolines, key intermediates for bioactive alkaloids.[1]

  • TRP Channel Modulators: Analogs of this structure have shown activity against TRPV1 and TRPM8 channels.

  • Dopaminergic Ligands: The 2-phenethylamine moiety mimics the dopamine pharmacophore, while the dimethoxybenzoic acid tail provides steric bulk and hydrogen bond acceptors.[1]

This guide details two validated protocols for its synthesis:

  • Method A (Acyl Chloride Route): Ideal for scale-up (>5g) and cost efficiency.[1]

  • Method B (Carbodiimide Coupling): Ideal for small-scale medicinal chemistry (<100mg) or parallel synthesis libraries.[1]

Retrosynthetic Analysis

The synthesis is a convergent amide coupling between an electron-rich benzoic acid derivative and a fluorinated phenethylamine.[1]

Retrosynthesis Product Target: N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide Disconnection Amide Coupling Product->Disconnection Disconnection Acid 3,4-Dimethoxybenzoic Acid (Veratric Acid) Disconnection->Acid Amine 2-(4-Fluorophenyl)ethylamine Disconnection->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide bond.[1]

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleCAS (Ref)
3,4-Dimethoxybenzoic acid 182.171.0Acid Component93-07-2
2-(4-Fluorophenyl)ethylamine 139.171.1Amine Component1583-88-6
Thionyl Chloride (

)
118.971.5Activating Agent (Method A)7719-09-7
EDC[1]·HCl 191.701.2Coupling Agent (Method B)25952-53-8
HOBt (anhydrous) 135.121.2Racemization Suppressor123333-53-9
Triethylamine (

)
101.192.0-3.0Base (Proton Scavenger)121-44-8
Dichloromethane (DCM) -SolventReaction Solvent75-09-2

Experimental Protocols

Method A: The Acyl Chloride Route (Scalable Standard)

Recommended for gram-scale synthesis due to high atom economy and simplified purification.[1]

Mechanism: Nucleophilic Acyl Substitution via an Acyl Chloride intermediate.[1]

Step 1: Activation

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (5 mL/mmol).

  • Add Thionyl Chloride (1.5 eq) dropwise.

  • Optional: Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1]

  • Reflux at 40°C for 2 hours. Monitor by TLC (conversion of acid to acid chloride is difficult to see directly, but the solution typically turns clear/yellow).[1]

  • Critical Step: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a solid/oil. Note: Do not expose to humid air.[1]
    

Step 2: Coupling (Schotten-Baumann Conditions)

  • Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL/mmol). Cool to 0°C (ice bath).

  • In a separate vessel, mix 2-(4-fluorophenyl)ethylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM.

  • Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

Method B: EDC/HOBt Coupling (MedChem Route)

Recommended for parallel synthesis or if avoiding noxious thionyl chloride is preferred.[1]

  • Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in DCM or DMF (concentration ~0.2 M).

  • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 15 minutes at RT to form the active ester.

  • Add 2-(4-fluorophenyl)ethylamine (1.1 eq) followed by DIPEA or Triethylamine (2.5 eq).

  • Stir at RT overnight (12–16 hours).

Workup & Purification Workflow

Proper workup is essential to remove unreacted amine and acid byproducts.

Workup RxnMix Crude Reaction Mixture (DCM Solution) AcidWash 1. Wash with 1M HCl (Removes unreacted Amine & DMAP) RxnMix->AcidWash BaseWash 2. Wash with Sat. NaHCO3 (Removes unreacted Acid) AcidWash->BaseWash BrineWash 3. Wash with Brine (Drying step) BaseWash->BrineWash Dry Dry over MgSO4 & Concentrate BrineWash->Dry Recryst Recrystallization (EtOH or EtOAc/Hexane) Dry->Recryst

Figure 2: Standard aqueous workup protocol for amide purification.[1]

Purification Protocol:

  • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1N HCl (

    
     mL).[1] The amine starting material will protonate and move to the aqueous layer.
    
  • Base Wash: Wash the organic layer with Saturated

    
     (
    
    
    
    mL).[1] Unreacted benzoic acid will deprotonate and move to the aqueous layer.
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: The crude solid is typically off-white.[1] Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield white needles.[1]

Analytical Validation

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid.[1][4]
Yield Method A: 85–95% | Method B: 70–85%
Melting Point 115–119 °C (Typical for phenethylbenzamide analogs)
1H NMR (CDCl3)

6.0-6.5 (br s, 1H, NH), 3.92 (s, 6H,

), 3.70 (q, 2H,

), 2.90 (t, 2H,

).[1] Aromatic region: 6.8-7.5 ppm (multiplets).[1]
IR Spectroscopy Amide I band (

stretch): ~1630–1650

.[1] Amide II band (

bend): ~1540

.

Key Diagnostic Signals:

  • The two methoxy singlets around 3.9 ppm confirm the acid moiety.[1]

  • The triplet-quartet pattern (or two triplets) in the 2.8–3.7 ppm range confirms the ethyl linker of the amine.[1]

  • 19F NMR (if available) will show a single peak around -116 ppm (relative to

    
    ) for the para-fluoro group.[1]
    

Troubleshooting & Optimization

  • Low Yield (Method A): Ensure the acid chloride formation is complete. If the acid is wet,

    
     will hydrolyze. Use fresh 
    
    
    
    .
  • Oiling Out: If the product oils out during recrystallization, scratch the glass with a spatula or add a seed crystal. Alternatively, switch to flash chromatography (Hexane:EtOAc 1:1).[1]

  • Racemization: Not an issue for this specific substrate (achiral), but relevant if substituting with chiral phenethylamines.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5][6] Tetrahedron, 61(46), 10827-10852.[1]

  • BenchChem. (2025).[1][4] An In-Depth Technical Guide to N-Phenethylbenzamide: Properties, Synthesis, and Biological Activities.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Sources

Application Note: High-Throughput Screening of Fluorinated Benzamide Libraries for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Benzamides in High-Throughput Screening

The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1] This is not a matter of chance, but a deliberate strategy to enhance the pharmacological properties of drug candidates.[2][3] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, binding affinity, bioavailability, and physicochemical properties like pKa and lipophilicity.[4][5][6]

Benzamides represent a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics. The combination of the benzamide core with strategic fluorination presents a powerful approach to generating novel drug candidates with improved "drug-like" properties. High-throughput screening (HTS) of libraries containing fluorinated benzamides offers an efficient method to identify promising hit compounds for a diverse range of biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and data analysis of HTS campaigns utilizing fluorinated benzamide libraries.

Designing a High-Throughput Screening Library of Fluorinated Benzamides

A well-designed screening library is critical for the success of any HTS campaign. For a fluorinated benzamide library, the goal is to maximize chemical diversity while maintaining favorable physicochemical properties for drug development.

Key Design Considerations:

  • Positional Isomerism of Fluorine: The placement of fluorine on the benzamide scaffold significantly impacts the molecule's properties. A comprehensive library should include a variety of positional isomers on both the benzoyl and aniline rings.

  • Types of Fluorination: The library should not be limited to monofluorinated compounds. The inclusion of di- and tri-fluorinated analogs, as well as trifluoromethyl (CF3) and other fluoroalkyl groups, expands the chemical space and allows for the exploration of a wider range of electronic and steric effects.[7]

  • Scaffold Diversity: While the benzamide core is constant, diversity can be introduced by varying the substituents on both aromatic rings. This includes a range of functional groups that can participate in different types of interactions with a biological target.

  • Physicochemical Properties: To ensure the "drug-likeness" of the library, compounds should generally adhere to established guidelines such as Lipinski's Rule of Five. Parameters like molecular weight (MW), calculated logP (cLogP), number of hydrogen bond donors and acceptors, and polar surface area (PSA) should be considered during the design and selection process.

Table 1: Recommended Physicochemical Property Ranges for a Fluorinated Benzamide HTS Library

ParameterRecommended RangeRationale
Molecular Weight (MW)< 500 DaPromotes better absorption and diffusion.
cLogP-1 to 5Balances solubility and membrane permeability.
Hydrogen Bond Donors≤ 5Enhances membrane permeability.
Hydrogen Bond Acceptors≤ 10Enhances membrane permeability.
Rotatable Bonds≤ 10Promotes better oral bioavailability.
Polar Surface Area (PSA)< 140 ŲImproves cell permeability.

High-Throughput Screening Protocols for Fluorinated Benzamide Libraries

The choice of HTS assay depends on the biological target of interest. Below are detailed protocols for two common assay formats that are well-suited for screening fluorinated benzamide libraries against enzyme targets.

Protocol 1: Fluorescence Polarization (FP)-Based Assay for Kinase Inhibition

This protocol describes a competitive binding assay to identify fluorinated benzamides that inhibit the activity of a target kinase.

Principle: A fluorescently labeled tracer molecule with known affinity for the kinase is used. In the absence of an inhibitor, the tracer binds to the large kinase, resulting in a high fluorescence polarization signal. When an inhibitor from the library displaces the tracer, the smaller, freely rotating tracer exhibits a low polarization signal.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Assay Buffer, Kinase, and Tracer dispense_compounds Dispense Compounds and Controls to Assay Plate library Prepare Fluorinated Benzamide Library Plates (e.g., 384-well) library->dispense_compounds add_kinase Add Kinase to all wells dispense_compounds->add_kinase incubate1 Incubate add_kinase->incubate1 add_tracer Add Fluorescent Tracer to all wells incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_plate Read Fluorescence Polarization Signal incubate2->read_plate analyze_data Calculate % Inhibition and Z'-factor read_plate->analyze_data hit_selection Identify 'Hit' Compounds analyze_data->hit_selection

Caption: Workflow for a Fluorescence Polarization (FP)-based HTS assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Dilute the target kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically during assay development.

    • Dilute the fluorescent tracer to the desired concentration in assay buffer. The optimal concentration is typically at or below its Kd for the kinase.

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-100 nL) of each fluorinated benzamide from the library stock plates to the wells of a low-volume 384-well or 1536-well assay plate.

    • Include appropriate controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known inhibitor of the target kinase.

  • Assay Execution:

    • Add the diluted kinase solution to all wells of the assay plate.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.

    • Add the diluted fluorescent tracer solution to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization signal on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])

    • Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|] An assay with a Z'-factor > 0.5 is considered excellent for HTS.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Luminescent Assay for GPCR Activation

This protocol describes a method to identify fluorinated benzamides that act as agonists for a G-protein coupled receptor (GPCR) of interest, using a commercially available cAMP detection assay.

Principle: The assay utilizes a genetically engineered cell line that expresses the target GPCR and a biosensor that produces a luminescent signal in response to changes in intracellular cyclic AMP (cAMP) levels. GPCR activation by an agonist leads to an increase in cAMP, resulting in a quantifiable light output.

Workflow Diagram:

Cell_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_execution Assay Execution cluster_detection Data Acquisition & Analysis cell_culture Culture and Harvest Cells Expressing Target GPCR plate_cells Seed Cells into Assay Plates cell_culture->plate_cells incubate_cells Incubate Cells Overnight plate_cells->incubate_cells library Prepare Fluorinated Benzamide Library Plates add_compounds Add Compounds and Controls library->add_compounds incubate_cells->add_compounds incubate_treatment Incubate for Treatment Period add_compounds->incubate_treatment add_reagent Add Luminescent Detection Reagent incubate_treatment->add_reagent incubate_detection Incubate for Signal Development add_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Calculate % Activation and Z'-factor read_luminescence->analyze_data hit_selection Identify 'Hit' Agonists analyze_data->hit_selection

Caption: Workflow for a cell-based luminescent GPCR assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture the engineered cell line according to the supplier's recommendations.

    • Harvest the cells and resuspend them in the appropriate assay medium.

    • Dispense the cell suspension into the wells of a solid white 384-well or 1536-well assay plate.

    • Incubate the plates overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Addition:

    • Prepare serial dilutions of the fluorinated benzamide compounds in DMSO and then further dilute them in assay buffer.[8]

    • Add the diluted compounds to the assay plates containing the cells.

    • Include appropriate controls:

      • Negative Control (Basal Activity): DMSO only.

      • Positive Control (Maximal Activation): A known agonist of the target GPCR.

  • Assay Execution:

    • Incubate the plates for the desired time period (e.g., 30-60 minutes) at 37°C.

    • Equilibrate the plates to room temperature.

    • Add the luminescent cAMP detection reagent to each well according to the manufacturer's instructions.

    • Incubate the plates at room temperature for the recommended time (e.g., 60 minutes) to allow for signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent activation for each compound using the following formula: % Activation = 100 * [(Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)]

    • Determine the Z'-factor to assess assay quality.

    • Identify "hit" compounds that exhibit a significant increase in luminescence compared to the negative controls.

Data Interpretation and Hit Validation

Following the primary screen, it is crucial to validate the identified "hit" compounds to eliminate false positives and confirm their activity.

Hit Validation Cascade:

  • Re-testing: Confirm the activity of the hits by re-testing them in the primary assay.

  • Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (EC₅₀ or IC₅₀).

  • Orthogonal Assays: Test the hits in a different, independent assay to confirm their mechanism of action and rule out assay-specific artifacts.

  • Selectivity Profiling: Screen the hits against related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: If multiple hits with a similar scaffold are identified, analyze the SAR to guide initial lead optimization efforts.

Conclusion

High-throughput screening of fluorinated benzamide libraries is a powerful and efficient strategy for identifying novel and promising starting points for drug discovery programs. The unique properties imparted by fluorine can lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[2][4] By employing well-designed libraries and robust HTS protocols, researchers can significantly accelerate the identification of high-quality lead candidates for a wide range of therapeutic targets.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Substituted Benzamides.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride.
  • BenchChem. (2025). Application of Fluorinated Compounds in Medicinal Chemistry: Application Notes and Protocols.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • ResearchGate. (n.d.). Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. Retrieved February 16, 2026, from [Link].

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved February 16, 2026, from [Link].

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link].

Sources

Application Note: Formulation of Lipophilic Benzamides for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Benzamide derivatives (e.g., HDAC inhibitors like Entinostat, antipsychotics like Remoxipride) frequently exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics. They possess high lipophilicity (


) and poor aqueous solubility, often driven by strong intermolecular hydrogen bonding within the crystal lattice.

For preclinical studies, achieving sufficient systemic exposure without inducing vehicle-related toxicity is the primary challenge. This guide outlines three field-proven formulation strategies tailored specifically for benzamides: Cosolvent Systems , Cyclodextrin Complexation , and Stable Suspensions .

Key Physicochemical Targets

Before formulation, obtain these metrics for your specific benzamide:

PropertyCritical ThresholdImplication for Formulation
LogP

High risk of precipitation in aqueous media. Requires surfactants or lipids.
pKa Basic (~4.0–5.5)Solubility often increases significantly at pH < 4.0 (in situ salt formation).
Melting Point

C
High lattice energy; difficult to dissolve without disrupting crystal structure (requires milling or amorphous dispersion).

Formulation Decision Logic

Do not default to a suspension if an intravenous (IV) route is required. Use the following logic tree to select the appropriate vehicle based on your study goals.

BenzamideFormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Solubility Aqueous Solubility < 0.1 mg/mL? IV->Solubility Dose Dose Requirement? PO->Dose Cosolvent Strategy A: Cosolvent System (5% DMSO / 40% PEG400) Solubility->Cosolvent Moderate Solubility Cyclodextrin Strategy B: Cyclodextrin (30% HP-beta-CD) Solubility->Cyclodextrin Very Low Solubility LowDose Low Dose / PK Study (Solution Preferred) Dose->LowDose HighDose High Dose / Tox Study (Suspension Acceptable) Dose->HighDose LowDose->Cyclodextrin Suspension Strategy C: Suspension (0.5% MC / 0.1% Tween 80) HighDose->Suspension

Figure 1: Decision matrix for selecting vehicle systems based on administration route and solubility thresholds.

Detailed Experimental Protocols

Strategy A: The "Universal" Cosolvent System (IV/IP)

Best for: Early PK screening where solubility is moderate (


).
Mechanism:  Log-linear solubility increase.
Standard Composition:  5% DMSO / 40% PEG400 / 55% Saline.

Protocol:

  • Weighing: Weigh the required amount of benzamide API into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the solid is fully dissolved. Note: If the compound does not dissolve in 100% DMSO, this strategy will fail.

  • Secondary Solubilization: Add PEG400 (40% of final volume). Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution (Critical Step): Slowly add warm (37°C) Saline (55% of final volume) dropwise while vortexing.

    • Why Warm? Adding cold saline to a hydrophobic solution often causes "shock precipitation."

  • Filtration: Filter through a 0.22

    
     PVDF or PES syringe filter to ensure sterility and remove micro-particulates.
    
Strategy B: Cyclodextrin Complexation (IV/PO)

Best for: Highly lipophilic benzamides (e.g., Entinostat analogs) requiring high bioavailability. Mechanism: Inclusion complexation (hydrophobic guest in hydrophilic host). Standard Composition: 30% (w/v) HP-


-CD or SBE-

-CD (Captisol) in 50mM Acetate Buffer (pH 4.5) or Saline.[1]

Protocol:

  • Vehicle Preparation: Dissolve 30g of HP-

    
    -CD in 100mL of 50mM Acetate Buffer (pH 4.5). Stir until clear.
    
    • Why Acidic? Benzamides often protonate at pH < 5, aiding initial dissolution before complexation.

  • Addition: Add the benzamide API to the vehicle.

  • High-Energy Mixing:

    • Method A (Sonicate): Sonicate in a water bath at 40°C for 30–60 minutes.

    • Method B (Kneading - for scale-up): If solubility is stubborn, wet the API with a small amount of vehicle to form a paste, grind in a mortar, then dilute.

  • Equilibration: Stir the solution overnight at room temperature (protected from light).

  • Verification: Check for clarity. If cloudy, filter (0.45

    
    ). Analyze filtrate concentration via HPLC to confirm actual dose.
    
Strategy C: Homogeneous Suspension (PO Only)

Best for: Toxicology studies requiring high doses (e.g., >100 mg/kg) where volume limits prevent solutions. Standard Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Protocol:

  • Vehicle Prep (The "Hot/Cold" Method):

    • Heat 1/3 of the required water to 80°C.

    • Disperse MC powder into the hot water with high-shear stirring. It will not dissolve yet.

    • Add the remaining 2/3 of water as ice-cold water. The rapid cooling hydrates the polymer.

    • Add Tween 80 (0.1% w/v).[2] Stir overnight at 4°C to clarify.

  • API Preparation: Micronize the benzamide API (Jet mill or mortar/pestle) to reduce particle size to < 10

    
    .
    
  • Wetting: Place API in a vial. Add the vehicle slowly (geometric dilution).

  • Dispersion: Homogenize (e.g., Polytron) or probe sonicate for 2 minutes to break up agglomerates.

  • QC: Examine a drop under a microscope. Ensure no large crystal clumps remain.

Tolerability & Safety Limits (Rodents)

Adhering to vehicle toxicity limits is critical to prevent confounding data. The following limits are derived from Gad et al. (2006/2016) and standard toxicology practices.

ExcipientMouse Max (IV)Rat Max (IV)Mouse Max (PO)Rat Max (PO)Toxicity Signs to Watch
DMSO 1-2 mL/kg1-2 mL/kg10 mL/kg10 mL/kgHemolysis (IV), local inflammation.
PEG 400 2-3 mL/kg3-5 mL/kg10 mL/kg10 mL/kgNephrotoxicity (high dose), osmotic diarrhea.
Tween 80 0.5% (conc)1.0% (conc)5% (conc)5% (conc)Histamine release (hypotension) in dogs; less in rodents.
HP-

-CD
20-30% (w/v)20-40% (w/v)>40% (w/v)>40% (w/v)Renal vacuolation (reversible) at very high IV loads.

Volume Limits:

  • IV Bolus: Max 5 mL/kg (Mouse), 5 mL/kg (Rat).

  • Oral Gavage: Max 10 mL/kg (Mouse), 10 mL/kg (Rat).

Quality Control: The "Crash" Test

Before injecting any cosolvent formulation (Strategy A), perform a 1:10 dilution test :

  • Take 100

    
     of your formulation.
    
  • Add it to 900

    
     of warm plasma or PBS.
    
  • Wait 15 minutes.

  • Pass: Solution remains clear.

  • Fail: Visible cloudiness or precipitate. Risk:[1] Embolism or erratic PK in the animal.

References

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[3][4][5][6] International Journal of Toxicology. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Lee, J. H., et al. (2012). Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies. PLOS ONE. (Example of Benzamide formulation in HP-beta-CD). Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

Sources

Application Note: Strategic Development of a TLC Mobile Phase for the Analysis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic development of an optimal thin-layer chromatography (TLC) mobile phase for the separation and analysis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide. Moving beyond generic protocols, this document elucidates the rationale behind solvent selection based on the analyte's structural characteristics. It provides field-proven starting point protocols, a detailed step-by-step experimental workflow, and a logical framework for mobile phase optimization. This application note is intended for researchers, scientists, and drug development professionals engaged in synthesis monitoring, purification, and quality assessment of pharmacologically relevant benzamide derivatives.

Foundational Principles: Analyte Structure and Chromatographic Interaction

The successful development of any chromatographic method begins with a thorough understanding of the analyte's physicochemical properties. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide is a molecule of intermediate to high polarity, a characteristic dictated by its key functional groups:

  • Amide Linkage (-C(O)NH-): This is the most polar feature of the molecule. The carbonyl oxygen and the N-H group are excellent hydrogen bond acceptors and donors, respectively. This allows for strong, specific interactions with the stationary phase.

  • Dimethoxy Groups (-OCH₃): The ether oxygens are polar and can act as hydrogen bond acceptors, contributing to the molecule's overall polarity.

  • Fluorophenyl Group (-C₆H₄F): The carbon-fluorine bond introduces polarity, though the aromatic ring itself is largely non-polar.

  • Ethyl Linker and Aromatic Rings: These hydrocarbon portions of the molecule contribute non-polar character.

In normal-phase TLC, the stationary phase is highly polar, typically silica gel, whose surface is covered in acidic silanol groups (Si-OH)[1]. The separation principle relies on the competition between the analyte and the mobile phase for these active sites[2]. Because N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide possesses strong hydrogen bonding capabilities, it is expected to adhere strongly to the silica gel. Therefore, the mobile phase must have sufficient polarity to effectively elute the compound from the baseline.

The goal is to achieve a Retardation Factor (Rf) , the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, within the optimal range of 0.3 to 0.7 [2][3].

  • An Rf < 0.3 indicates the mobile phase is not polar enough; the analyte has a much higher affinity for the stationary phase and does not move sufficiently.[4]

  • An Rf > 0.7 suggests the mobile phase is too polar; the analyte has a high affinity for the solvent and moves too quickly up the plate, resulting in poor separation from other components or the solvent front.[4]

Strategic Mobile Phase Selection: From Theory to Practice

A single solvent is rarely sufficient to achieve optimal separation[5]. The use of binary or ternary solvent systems allows for the fine-tuning of the mobile phase's polarity. The selection of solvents is guided by the eluotropic series, which ranks solvents by their eluting power on a polar stationary phase[1].

Recommended Starting Solvent Systems

Based on the intermediate-to-high polarity of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide, the following starting points are recommended. These systems balance a less polar "driving" solvent with a more polar "eluting" solvent.

  • System A: The Standard Workhorse (Hexane / Ethyl Acetate)

    • Rationale: This is the most common starting point in organic synthesis labs[6][7]. Hexane is non-polar, while ethyl acetate provides moderate polarity and hydrogen bond accepting capabilities to compete with the stationary phase.

    • Starting Ratio: Begin with a 70:30 (v/v) mixture of Hexane:Ethyl Acetate . This ratio can be systematically adjusted to increase polarity (e.g., to 50:50 or 30:70) if the initial Rf is too low.

  • System B: For Enhanced Eluting Power (Dichloromethane / Methanol)

    • Rationale: If the compound shows minimal movement in System A, a stronger mobile phase is required. Dichloromethane is a moderately polar solvent, while methanol is a highly polar solvent with strong hydrogen bonding capabilities, making it very effective at eluting polar compounds[8].

    • Starting Ratio: Begin with a 95:5 (v/v) mixture of Dichloromethane:Methanol . Even small percentages of methanol drastically increase the mobile phase's polarity.

  • System C: Mitigating Tailing with Modifiers

    • Rationale: The basic amide nitrogen can interact strongly with the acidic silanol groups of the silica gel, which can cause the spot to "streak" or "tail"[9]. Adding a small amount of a modifier can significantly improve spot shape.

    • Acidic Modifier: Add 0.5-1% acetic acid to the mobile phase. This can help by protonating basic impurities or improving the solubility of the analyte.

    • Basic Modifier: Add 0.5-1% triethylamine (TEA) to the mobile phase. TEA is a base that will preferentially bind to the most acidic sites on the silica gel, preventing the analyte from interacting too strongly and causing tailing.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for performing the TLC analysis.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates

  • TLC Development Chamber with Lid

  • Filter Paper

  • Capillary Spotters or Micropipette

  • Solvents: HPLC grade (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine)

  • Analyte Solution: 1-2 mg of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide dissolved in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Pencil and Ruler

  • UV Lamp (254 nm)

  • Fume Hood

Step-by-Step Procedure
  • Plate Preparation: Using a pencil and ruler, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

  • Chamber Saturation: Pour the prepared mobile phase into the development chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the plate. Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. Close the lid and allow the chamber to equilibrate for 5-10 minutes. This vapor saturation is critical for reproducible results[5].

  • Sample Application (Spotting): Using a capillary spotter, apply a small spot of the analyte solution onto the origin line. The spot should be small and concentrated, ideally 1-2 mm in diameter. If monitoring a reaction, spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture on the same spot) for direct comparison[2].

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the bottom edge is level in the solvent. Lean the plate against the chamber wall, making sure it does not touch the filter paper. Close the lid immediately.

  • Elution: Allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during this process.

  • Completion: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.

  • Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. Visualize the spots by placing the plate under a UV lamp (254 nm). The aromatic rings in the analyte will absorb the UV light, causing the spot to appear dark against the fluorescent green background of the plate[10]. Circle the observed spots with a pencil.

  • Rf Calculation: Measure the distance from the origin line to the center of the analyte spot and the distance from the origin line to the solvent front. Calculate the Rf value using the formula[4]:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Workflow for Mobile Phase Optimization

Method development is an iterative process. The following workflow provides a logical decision-making path for refining the mobile phase to achieve the target Rf value.

TLC_Optimization_Workflow start Start: Prepare Analyte Solution (1-2 mg/mL in DCM or EtOAc) prep_chamber Prepare Mobile Phase (e.g., 70:30 Hexane:EtOAc) start->prep_chamber spot_plate Spot TLC Plate prep_chamber->spot_plate develop_plate Develop Plate in Saturated Chamber spot_plate->develop_plate visualize Visualize under UV (254 nm) Calculate Rf develop_plate->visualize decision_rf Is Rf within 0.3 - 0.7 range? visualize->decision_rf decision_shape Is spot shape symmetrical? decision_rf->decision_shape Yes increase_pol Increase Mobile Phase Polarity (e.g., change ratio to 50:50 Hex:EtOAc or switch to DCM/MeOH) decision_rf->increase_pol No, Rf < 0.3 decrease_pol Decrease Mobile Phase Polarity (e.g., change ratio to 80:20 Hex:EtOAc) decision_rf->decrease_pol No, Rf > 0.7 add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine for tailing) decision_shape->add_modifier No (Tailing) end_good Optimal System Found: Protocol Validated decision_shape->end_good Yes increase_pol->prep_chamber decrease_pol->prep_chamber add_modifier->prep_chamber end_bad Re-evaluate Solvent Choice (Consider alternative systems)

Caption: Workflow for TLC Mobile Phase Optimization.

Data Reference: Properties of Common TLC Solvents

The selection of appropriate solvents is facilitated by understanding their relative polarities. The following table provides a quick reference for common solvents used in normal-phase TLC.

SolventChemical FormulaPolarity IndexRole in Mobile Phase
n-HexaneC₆H₁₄0.1Non-polar base solvent
TolueneC₇H₈2.4Non-polar base solvent (aromatic)
DichloromethaneCH₂Cl₂3.1Moderately polar base/modifier
Diethyl Ether(C₂H₅)₂O2.8Moderately polar modifier
Ethyl AcetateC₄H₈O₂4.4Polar modifier
AcetoneC₃H₆O5.1Polar modifier
MethanolCH₃OH5.1Highly polar modifier

Note: Polarity Index values are approximate and can vary slightly between sources.

Conclusion

The development of a robust TLC mobile phase for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide is a systematic process grounded in the principles of chromatography and an understanding of the analyte's molecular structure. By starting with a logical solvent system, such as 70:30 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol, and iteratively refining the composition based on the observed Rf value, an optimal separation can be achieved efficiently. The use of modifiers like triethylamine is a key strategy for mitigating common issues such as spot tailing with amide-containing compounds. This application note provides the foundational knowledge and practical protocols necessary for researchers to confidently develop and implement TLC methods for this and structurally related compounds.

References

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Retardation factor. Retrieved from [Link]

  • Quora. (2018). What is the difference between a retardation factor and a retention factor in chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • LCGC International. (2020). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • BYJU'S. (n.d.). Rf Value Explanation. Retrieved from [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Quora. (2017). What solvent is used for TLC? Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

Sources

High-Yield Synthesis of N-Phenethylbenzamide: A Schotten-Baumann Optimization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The formation of the amide bond between benzoyl chloride and phenethylamine to produce N-phenethylbenzamide is a foundational reaction in medicinal chemistry, representing a core structural motif in various alkaloids and pharmaceutical agents.[1] While the classical Schotten-Baumann conditions are robust, they often suffer from variable yields (60–80%) due to competing hydrolysis of the acyl chloride and inefficient proton scavenging.

This Application Note provides a scientifically grounded, optimized protocol designed to elevate yields to >90% while ensuring high purity. We move beyond "cookbook" chemistry to explain the thermodynamic and kinetic levers available to the researcher—specifically focusing on biphasic interface management, temperature control, and stoichiometric precision.

Mechanistic Insight: The Kinetic Competition

To optimize yield, one must understand the failure modes. The reaction involves a competition between two nucleophiles for the electrophilic carbonyl carbon of benzoyl chloride:

  • Phenethylamine (

    
    ):  Forms the desired amide.
    
  • Water/Hydroxide (

    
    ):  Forms benzoic acid (impurity).[2]
    

The Critical Challenge: The reaction generates HCl as a byproduct. If not immediately neutralized, HCl protonates the phenethylamine to form phenethylammonium chloride (


), which is non-nucleophilic . This halts the reaction and lowers yield.
Optimization Logic
  • Temperature: Low temperatures (0–5°C) favor the amidation reaction over hydrolysis due to the lower activation energy of the amine attack compared to water.

  • Base Strength & Phase: Using an inorganic base (NaOH/KOH) in a biphasic system (Water/DCM) keeps the base in the aqueous phase and the amide in the organic phase, simplifying purification.

  • Stoichiometry: A slight excess of base is required not just to neutralize the HCl, but to ensure the equilibrium drives strictly toward the product.

Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann (Recommended for Scale)

Best for: High throughput, cost-efficiency, and ease of purification.

Reagents:

  • Benzoyl Chloride (Reagent Grade, >99%)

  • 2-Phenethylamine[3][4]

  • Sodium Hydroxide (10% Aqueous Solution)

  • Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Methodology:

  • Preparation of Aqueous Phase: Dissolve 2-Phenethylamine (10 mmol, 1.21 g) in 15 mL of 10% NaOH (approx. 3.0 equiv).

    • Why? Pre-loading the amine with excess base ensures that as soon as HCl is formed, it is neutralized.

  • Phase Setup: Add 15 mL of DCM to the aqueous amine solution. Vigorous stirring is essential here to create a high-surface-area emulsion.

    • Critical Control Point: The reaction occurs at the interface. Poor stirring = Low Yield.

  • Controlled Addition (The "Slow-Cold" Rule): Cool the biphasic mixture to 0–5°C using an ice bath. Add Benzoyl Chloride (10.5 mmol, 1.22 mL, 1.05 equiv) dropwise over 15–20 minutes.

    • Why? Rapid addition generates localized heat "hotspots," accelerating the hydrolysis of benzoyl chloride to benzoic acid.

  • Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir vigorously for 1 hour.

    • Validation: Check pH of the aqueous layer. It must remain basic (pH > 10). If acidic, add more NaOH immediately.

  • Workup & Purification (The "Acid-Base Sandwich"):

    • Separate Layers: Use a separatory funnel. Keep the organic (DCM) layer.

    • Acid Wash: Wash DCM layer with 10 mL 1M HCl.

      • Purpose: Protonates and removes unreacted phenethylamine into the aqueous waste.

    • Base Wash: Wash DCM layer with 10 mL 10% NaHCO₃ or NaOH.

      • Purpose: Deprotonates and removes benzoic acid (hydrolysis byproduct) as sodium benzoate.

    • Drying: Dry over anhydrous

      
      , filter, and rotary evaporate.
      
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1 mixture) to obtain white needle-like crystals.

Protocol B: Anhydrous Organic Base Method

Best for: Water-sensitive substrates or when strictly anhydrous conditions are required.

Reagents: Anhydrous DCM, Triethylamine (TEA) or Pyridine (2.0 equiv), Benzoyl Chloride (1.1 equiv).

  • Dissolve Phenethylamine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add Benzoyl Chloride (1.1 equiv) dropwise.

  • Stir 30 min at 0°C, then 2 hours at RT.

  • Quench: Add water to dissolve TEA salts.

  • Purification: Follow the same "Acid-Base Sandwich" wash as Protocol A.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the Optimized Biphasic Protocol , highlighting the critical decision points for purity control.

G cluster_purification Purification Strategy (The Acid-Base Sandwich) Start Reagents: Phenethylamine + NaOH (aq) + DCM Cooling Cool to 0-5°C (Suppress Hydrolysis) Start->Cooling Addition Dropwise Addition of Benzoyl Chloride Cooling->Addition Reaction Stir vigorously (Interfacial Reaction) Addition->Reaction Check Check pH > 10? Reaction->Check AddBase Add 10% NaOH Check->AddBase No Separation Phase Separation (Keep Organic Layer) Check->Separation Yes AddBase->Check AcidWash Wash 1: 1M HCl (Removes unreacted Amine) Separation->AcidWash BaseWash Wash 2: 10% NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash Dry Dry (MgSO4) & Evaporate BaseWash->Dry Final Final Product: N-Phenethylbenzamide (Recrystallize EtOH/H2O) Dry->Final

Caption: Workflow for the biphasic synthesis of N-phenethylbenzamide, emphasizing pH control and purification washes.

Analytical Validation & Data

To ensure the protocol was successful, compare your product against these standard metrics.

PropertyValue / ObservationMethod of Verification
Physical State White, crystalline solid (needles)Visual Inspection
Melting Point 117–118 °C Capillary Melting Point Apparatus
Solubility Insoluble in water; Soluble in DCM, Ethanol, AcetoneSolubility Test
IR Spectrum Amide C=O stretch: ~1630–1640 cm⁻¹N-H stretch: ~3300 cm⁻¹FTIR Spectroscopy
Yield Target > 90% (Optimized)60–75% (Unoptimized)Gravimetric Analysis

Note on Melting Point: Literature values vary slightly (117°C to 124°C) depending on crystal polymorphs and purity. A sharp melting range (<2°C) is the best indicator of purity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Hydrolysis of Benzoyl Chloride.Ensure temperature is <5°C during addition. Increase addition time. Ensure Benzoyl Chloride quality (it degrades over time).
Oiling Out Impurities preventing crystallization.Scratch the glass with a rod to induce nucleation. Add a seed crystal.[5] Ensure all solvent (DCM) is removed before recrystallization.
Acidic Reaction Mix Insufficient Base.If the aqueous layer becomes acidic, the amine protonates and stops reacting. Monitor pH and keep >10.
Smell of Almonds Unreacted Benzoyl Chloride.Reaction incomplete. Stir longer or add slight excess of amine. Perform the NaHCO₃ wash thoroughly.

References

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. [Link]

  • Zhang, J., et al. (2023). "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction."[6] Reaction Chemistry & Engineering.[6] (Discusses flow chemistry optimization to suppress hydrolysis). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 4-Fluorophenethylamine (4-FPEA)

[1]

Ticket ID: #4FPEA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are encountering difficulty removing unreacted 4-fluorophenethylamine (4-FPEA) from your reaction mixture. This is a common challenge in amide coupling and reductive amination workflows. 4-FPEA is a primary amine with a basic nitrogen center (pKa ~9.[1]0) and a lipophilic fluorinated tail, making it prone to "streaking" on silica and co-eluting with polar products.

This guide provides three validated protocols for removal, ranked by operational simplicity and cost-effectiveness.

Compound Profile: 4-Fluorophenethylamine

Understanding your impurity is the first step to removing it.[1]

PropertyValueImplication for Purification
Structure 4-F-C₆H₄-CH₂CH₂-NH₂Primary amine; Nucleophilic; Basic.[1]
Boiling Point ~198°C (760 mmHg) / 52°C (0.15 mmHg)Too high for Rotovap. Do not attempt to remove by standard evaporation.[1]
pKa (Conjugate Acid) ~8.98Highly Basic. Will protonate fully at pH < 7.[1]
Solubility (Free Base) Organic Solvents (High), Water (Low)Partitions into organic layer during neutral workup.[1]
Solubility (Salt) Water (High), Organic Solvents (Low)Key Removal Mechanism: Convert to salt to force into aqueous layer.[1]

Triage: Select Your Protocol

Use this decision matrix to determine the safest method for your specific product.

GStartStart: Reaction CompleteIsProdBasicIs your PRODUCT Basic(e.g., contains amines/pyridines)?Start->IsProdBasicIsProdAcidSensIs your PRODUCT Acid Sensitive?IsProdBasic->IsProdAcidSensNoMethodBMethod B: Scavenger Resin(Chemoselective, High Cost)IsProdBasic->MethodBYes (Avoids co-extraction)MethodAMethod A: Acid-Base Extraction(Fastest, Lowest Cost)IsProdAcidSens->MethodANoIsProdAcidSens->MethodBYesMethodCMethod C: Modified Chromatography(Labor Intensive)MethodA->MethodCIf purity < 95%MethodB->MethodCIf purity < 95%

Figure 1: Purification Decision Tree. Select Method A for standard non-basic products, Method B for basic/sensitive products.

Method A: Liquid-Liquid Extraction (Acid Wash)

Best for: Non-basic, acid-stable products (e.g., Amides, Esters).[1] Mechanism: Protonation of the amine converts it into a water-soluble ammonium salt (

1
Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

    • Note: Avoid Ether if possible; 4-FPEA salts can sometimes form "oils" rather than dissolving fully in the aqueous layer if the organic layer is too non-polar.[1]

  • The Acid Wash: Wash the organic layer 3x with 1M HCl .[1][2]

    • Volume Rule: Use 1/3rd the volume of your organic layer for each wash.

    • Check pH: Ensure the aqueous layer pH is < 2.

  • The "Copper" Check (Optional but Recommended):

    • Wash the organic layer once with 10% aqueous Copper(II) Sulfate (

      
      ) .[1]
      
    • Visual Indicator: If 4-FPEA is still present, the aqueous layer will turn bright purple/blue (complexation).[1] If it remains pale blue, the amine is gone [1].

  • Final Wash: Wash with Brine (Sat. NaCl) to remove residual acid/water.[3]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Troubleshooting
  • Emulsions: Fluorinated compounds can lower surface tension, causing emulsions.[1]

    • Fix: Add a small amount of Methanol (MeOH) to the biphasic mixture or filter the entire biphasic mixture through a pad of Celite.

  • Product Loss: If your product is slightly basic (e.g., a weak pyridine), 1M HCl might extract it.

    • Fix: Switch to 1M Citric Acid (pH ~3-4) or 0.5M

      
        (pH ~4.5).[1] These are milder and often leave weak bases in the organic layer.
      

Method B: Solid-Phase Scavenging (Resins)

Best for: Basic products (where acid wash fails) or high-throughput parallel synthesis.[1] Mechanism: The resin contains a reactive electrophile (Isocyanate) that forms a covalent Urea bond with the 4-FPEA.[1] The impurity becomes part of the solid bead and is filtered away.

Recommended Resin[1][4]
  • Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Benzaldehyde (PS-CHO) .[1]

  • Why: Isocyanates react rapidly with primary amines to form stable ureas [2].[1]

Protocol
  • Calculate Loading: Determine the excess mmols of 4-FPEA remaining (theoretical).

    • Rule of Thumb: Use 3 to 4 equivalents of resin relative to the excess amine.[1]

  • Incubation: Add the resin directly to the reaction mixture (or crude dissolved in DCM/THF).

  • Agitation: Shake or stir gently for 2–4 hours at room temperature.

    • Tip: Do not use magnetic stir bars if possible; they can grind the resin beads. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

Method C: Modified Flash Chromatography

Best for: Final polishing when extraction/scavenging leaves trace residues (95%+ purity needed).[1] The Problem: 4-FPEA interacts with the acidic silanols (

1
The Fix: Mobile Phase Modifiers

You must neutralize the silica surface.

Protocol:

  • Prepare Mobile Phase: Add 1% Triethylamine (TEA) or 1%

    
      to your solvent system (e.g., 1% TEA in Hexane/EtOAc).[1]
    
  • Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.[1] This "caps" the active sites.

  • Run Column: Elute normally. The 4-FPEA will now elute as a sharp band (usually very polar, high

    
     in MeOH/DCM, low 
    
    
    in Hex/EtOAc) rather than a streak.

Warning: TEA has a high boiling point (~89°C) and smells.[1] You will need to rotovap your fractions thoroughly or dry them under high vacuum to remove the TEA residue.

Frequently Asked Questions (FAQ)

Q: Can I just put the reaction on the Rotovap for a long time? A: No. 4-FPEA boils at ~52°C only under high vacuum (0.15 mmHg).[1] On a standard rotovap (10-20 mmHg), the boiling point is likely >100°C. You will degrade your product before you remove the amine.

Q: My product is acid-sensitive (e.g., contains an acetal). Can I use Method A? A: Proceed with caution. Do not use HCl. Use a buffered Citric Acid wash (pH 4-5) and perform the wash quickly (cold, if necessary). If the product is highly sensitive, skip to Method B (Resins) .

Q: I used Method A, but I still see the amine in NMR. A: This usually happens if the aqueous layer wasn't acidic enough or the extraction wasn't vigorous.

  • Check the pH of the aqueous waste; it must be acidic.

  • If you used Ether as a solvent, switch to DCM. Amine salts are less soluble in DCM-saturated water interfaces.[1]

References

  • University of Rochester. (n.d.).[1] Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

Overcoming steric hindrance in 3,4-dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Amide Coupling Strategies Topic: Overcoming Steric & Electronic Barriers in 3,4-Dimethoxybenzamide Synthesis Ticket ID: #AMIDE-34-DMB-001

Executive Summary: The "Hindrance" Paradox

User Query: "I am experiencing low yields when synthesizing substituted 3,4-dimethoxybenzamides. How do I overcome steric hindrance?"

Technical Diagnosis: In 3,4-dimethoxybenzoic acid (Veratric acid), the challenge is rarely pure steric hindrance at the carbonyl carbon (the 2,6-positions are open). The failure mode is typically a combination of two factors:

  • Electronic Deactivation: The two methoxy groups are strong electron-donating groups (EDGs). Through resonance, they increase electron density at the carbonyl carbon, making it a poor electrophile . Standard coupling agents (EDC/NHS) often fail to generate an active ester reactive enough to be attacked by the amine.

  • Nucleophile Sterics: If your coupling partner is a secondary amine, an aniline, or has bulky alpha-substituents (e.g., tert-butylamine), the "electronic wall" of the acid combined with the "steric wall" of the amine creates a reaction dead-end.

This guide provides three protocols to overcome these specific energy barriers, ranked by success rate in high-throughput medicinal chemistry.

Method Selection: Decision Matrix

Before selecting a protocol, evaluate your specific substrate constraints using the logic flow below.

MethodSelection Start START: Analyze Substrates AmineType Is the Amine Sterically Hindered? (e.g., t-butyl, ortho-subst. aniline) Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Unencumbered) T3P PROTOCOL A: T3P (Propylphosphonic Anhydride) *Best for hindered systems* AmineType->T3P Yes (Bulky/Low Nucleophilicity) HATU PROTOCOL B: HATU / DIPEA *Best for speed/small scale* Scale->HATU Small (<100 mg) AcidChloride PROTOCOL C: Acid Chloride Activation *Best for unreactive acids* Scale->AcidChloride Large (>5g) or Cost-Sensitive

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine sterics and reaction scale.

Detailed Protocols

Protocol A: The "Power Player" (T3P Coupling)

Why: T3P (Propanephosphonic acid anhydride) is superior for sterically hindered amides because it acts as a dehydrating agent that drives the equilibrium toward the amide. Unlike EDC, it does not produce urea byproducts that are difficult to remove.

  • Applicability: Hindered amines, electron-poor anilines, large-scale process chemistry.

  • Key Advantage: The byproduct is water-soluble, allowing for a simple extraction workup.[1][2][3]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF.

    • Note: Avoid DMF if possible to simplify workup; T3P works well in aprotic non-polar solvents.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). If the amine is extremely hindered (e.g., tert-butyl), heat to 60°C for 12 hours.

  • Workup (The "Magic" Step):

    • Add water.[1][2][4][5]

    • Separate layers.[3]

    • Wash organic layer with 0.5M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 0.5M HCl (removes unreacted amine).

    • Dry over MgSO₄ and concentrate.

Protocol B: The "Nuclear Option" (Acid Chloride via Vilsmeier)

Why: When the methoxy groups deactivate the acid so much that it won't react with coupling agents, you must convert it to the acid chloride. This restores electrophilicity.

  • Applicability: Extremely unreactive amines, scale-up synthesis (e.g., Itopride intermediates).

  • Critical Additive: DMF (Catalytic). Without DMF, thionyl chloride often fails to activate electron-rich benzoic acids efficiently.

Step-by-Step Procedure:

  • Activation: Suspend 3,4-dimethoxybenzoic acid (1.0 equiv) in Toluene or DCM.

  • Catalysis: Add dry DMF (3-5 drops per gram of acid).

  • Chlorination: Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.

    • Observation: Gas evolution (SO₂/HCl) indicates initiation.

  • Reflux: Heat to reflux (or 50°C) for 2 hours until the solution becomes clear.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. (Do not skip this; excess SOCl₂ will char your amine).

  • Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

Troubleshooting Center (FAQs)

Q1: I used EDC/HOBt, but I isolated the N-acylurea byproduct instead of my amide. Why? A: This is a classic failure mode with hindered substrates. The O-acylisourea intermediate (formed by EDC) rearranges to the stable N-acylurea because the amine is too sterically hindered to attack the carbonyl faster than the rearrangement occurs.

  • Fix: Switch to Protocol A (T3P) . T3P does not form an intermediate capable of this specific rearrangement.

Q2: My reaction with Thionyl Chloride turned black/tarry. A: 3,4-dimethoxy rings are electron-rich and sensitive to harsh acidic conditions/oxidation.

  • Fix:

    • Ensure you are using Toluene rather than neat SOCl₂.

    • Lower the temperature to 40-50°C.

    • Use Oxalyl Chloride with cat.[6] DMF in DCM at 0°C → RT instead of Thionyl Chloride. It is milder and generates the acid chloride effectively.

Q3: The reaction works but the yield is stuck at 50%. A: This often indicates product inhibition or aggregation.

  • Fix: Add a "chaotropic" salt like LiCl (5 equiv) to the reaction mixture (if using THF/DMA). This breaks up hydrogen-bond aggregates that sequester the amine.

Q4: Can I use HATU? A: Yes, HATU is excellent for small-scale discovery. However, for 3,4-dimethoxybenzoic acid, the active ester (OAt ester) is still somewhat deactivated.

  • Optimization: Use HOAt as an additive alongside HATU to speed up the trans-esterification. Ensure you use a non-nucleophilic base (DIPEA) and run the reaction in DMF, not DCM, to maximize the rate of the polar transition state.

Comparative Data: Reagent Performance

Table 1: Comparison of coupling reagents for electron-rich benzoic acids with hindered amines.

ReagentCostReactivity (Hindered)Workup DifficultyRisk of Epimerization*
T3P HighExcellent Low (Aq. Wash)Very Low
HATU HighVery GoodMedium (Column required)Low
SOCl₂ LowHigh High (Sensitive to moisture)N/A (Achiral acid)
EDC/HOBt LowPoorMediumLow

*Note: Epimerization risk applies if the amine partner is chiral.

Mechanistic Visualization

Understanding why the DMF catalyst is required for the Acid Chloride protocol prevents experimental errors.

Vilsmeier DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ Activated Activated Intermediate Vilsmeier->Activated + Acid Acid 3,4-Dimethoxy- benzoic Acid Product Acid Chloride (Highly Reactive) Activated->Product - DMF (Catalyst Regenerated)

Figure 2: The catalytic cycle of DMF converting Thionyl Chloride into the highly reactive Vilsmeier reagent, which is the actual species that activates the electron-rich benzoic acid.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the pharmaceutical industry.[1][2][7] Chemical Science, 7, 3113-3165. Link

    • Supports the use of T3P for large-scale and difficult couplings.[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

    • Authoritative review on the mechanism and selection of coupling agents including H
  • Patterson, E. A., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters.[2] Organic Process Research & Development, 15(3), 581-585.

    • Specific protocol details for T3P optimiz
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][8] Tetrahedron, 61(46), 10827-10852. Link

    • Fundamental grounding for the "N-acylurea" failure mode in EDC couplings.

Sources

Validation & Comparative

1H NMR spectrum analysis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Structural Elucidation Methods: Focus on N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Executive Summary & Strategic Context

In the development of dopamine receptor modulators and TRP channel antagonists, the pharmacophore N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide represents a critical scaffold. Verifying the structural integrity of this molecule presents unique challenges due to the interplay between the electron-rich dimethoxybenzoyl system and the spin-active fluorinated tail.

This guide compares the efficacy of High-Field 1H NMR (600 MHz) against LC-MS/MS for the structural validation of this compound. While LC-MS provides rapid mass confirmation, this guide argues that 1H NMR is the superior definitive method for establishing regio-isomerism and purity, specifically due to the diagnostic spin-spin coupling introduced by the fluorine atom.

Theoretical Framework: The Fluorine-Proton Coupling Network

To interpret the spectrum accurately, one must understand that the


 nucleus (

, 100% natural abundance) acts as a "spy" in the aromatic region. It does not just exist; it splits neighboring protons.
The Coupling Logic (Graphviz Diagram)

The following diagram illustrates the connectivity and the specific


-coupling pathways that define the spectral fingerprint.

G F 19F Nucleus Ph_Ortho Ortho Protons (H-Ar) F->Ph_Ortho 3J(H-F) ~8-9 Hz Ph_Meta Meta Protons (H-Ar) F->Ph_Meta 4J(H-F) ~5-6 Hz Ph_Ortho->Ph_Meta 3J(H-H) ~8 Hz Ethyl Ethyl Linker (-CH2-CH2-) Ph_Meta->Ethyl Through Space (NOE) Amide Amide NH Ethyl->Amide 3J(H-H) (Vicinal) Benzoyl 3,4-Dimethoxy Benzoyl Ring Amide->Benzoyl Long Range

Figure 1: Spin-coupling network showing the dominance of Fluorine-Proton splitting in the aromatic region.

Comparative Analysis: NMR vs. Alternatives

This section objectively compares 1H NMR against LC-MS, the standard alternative for rapid QC.

Table 1: Performance Matrix
Feature1H NMR (600 MHz) LC-MS (ESI+) Verdict
Primary Output Structural Connectivity & Electronic EnvironmentMolecular Mass (

) & Fragmentation
NMR for structure; LC-MS for speed.
Isomer Differentiation High. Can distinguish 3,4-dimethoxy from 2,3- or 3,5- isomers via coupling constants.Low. Isomers often have identical fragmentation patterns.NMR is essential for regio-chemistry.
Purity Quantification Absolute. qNMR (using internal std) gives purity without response factor bias.Relative. UV absorption varies by chromophore; ionization suppression affects MS quant.NMR is the "Gold Standard" for purity.
Fluorine Detection Indirect & Specific.

splits aromatic protons, confirming F-position.
Inferred. Mass shift of +18 Da (vs H) only confirms presence, not position.NMR confirms where the F is.

Detailed Spectral Analysis (The "Fingerprint")

The following data assumes a high-purity sample dissolved in DMSO-d6 . We choose DMSO over CDCl


 because the amide proton (NH) in CDCl

is often broad and exchange-broadened, whereas in DMSO-d6, it appears as a sharp, diagnostic triplet.
Region A: The Amide & Aromatic Zone (6.8 – 8.5 ppm)
  • Amide Proton (NH):

    • Shift:

      
       8.45 ppm (approx).
      
    • Pattern: Triplet (

      
       Hz).
      
    • Insight: The triplet arises from coupling to the adjacent methylene (

      
      ) group. If this peak is a singlet, your solvent is "wet" (proton exchange) or the sample is in CDCl
      
      
      
      .
  • The 3,4-Dimethoxybenzoyl Ring (Protons A, B, C):

    • Pattern: Typical ABX system.

    • H-2 (d, J~2 Hz):

      
       7.50 ppm.[1]
      
    • H-6 (dd, J~8, 2 Hz):

      
       7.45 ppm.
      
    • H-5 (d, J~8 Hz):

      
       7.05 ppm.
      
  • The 4-Fluorophenyl Ring (The "Trap"):

    • Visual Appearance: Often mistaken for a standard doublet-doublet (AA'BB'), but it is more complex due to Fluorine.

    • Ortho to F (H-3', H-5'):

      
       7.10 – 7.15 ppm. These appear as a triplet-like multiplet  because 
      
      
      
      Hz and
      
      
      Hz are similar.
    • Meta to F (H-2', H-6'):

      
       7.25 – 7.30 ppm. These show a doublet of doublets  (
      
      
      
      Hz,
      
      
      Hz).
Region B: The Aliphatic Linker & Methoxy Groups (2.5 – 4.0 ppm)
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment Logic
-OCH

(x2)
3.78, 3.80 ppmSinglets (x2)6HElectron-rich singlets; distinct but close.
N-CH

-
~3.45 ppmQuadruplet/m2HDeshielded by Nitrogen; couples to NH and CH

.
-CH

-Ar
~2.85 ppmTriplet2HBenzylic position; shielded relative to N-CH

.

Experimental Protocol: High-Resolution Acquisition

To ensure data quality that meets the "Trustworthiness" standard, follow this self-validating protocol.

Workflow Diagram

Workflow Start Sample Preparation (10 mg in 0.6 mL DMSO-d6) Check Visual Check: Is solution clear? Start->Check Check->Start No (Filter/Centrifuge) Acq Acquisition: 64 Scans, d1=5s (Ensure full relaxation) Check->Acq Yes Process Processing: LB = 0.3 Hz Zero Filling = 2x Acq->Process Validate Validation: Check NH Coupling Check F-splitting Process->Validate

Figure 2: Step-by-step acquisition workflow ensuring high-fidelity spectral data.

Step-by-Step Methodology
  • Solvent Choice: Use DMSO-d6 (99.9% D) + 0.05% TMS.

    • Why: DMSO prevents aggregation of the amide, sharpening the NH signal. CDCl

      
       often leads to rotameric broadening.
      
  • Concentration: Dissolve 5-10 mg of compound in 600 µL solvent.

    • Warning: Over-concentration (>20 mg) causes viscosity broadening; under-concentration (<1 mg) loses the satellite peaks of the fluorine coupling.

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (d1): Set to 5 seconds . The aromatic protons adjacent to the methoxy groups have long T1 relaxation times. A short d1 will under-integrate the aromatic ring relative to the methoxy singlets.

    • Scans (NS): Minimum 64 scans to resolve the

      
      C satellites (for purity checks).
      
  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Phase correction must be manual, specifically focusing on the baseline of the methoxy region to ensure accurate integration.

Troubleshooting & Validation

Issue: The amide triplet at 8.45 ppm is a broad singlet.

  • Cause: Acidic impurities or water facilitating proton exchange.

  • Fix: Add activated molecular sieves to the NMR tube or filter through basic alumina.

Issue: The 4-fluorophenyl region looks like a "blob" rather than defined multiplets.

  • Cause: Poor shimming or second-order effects.

  • Fix: Run a

    
    F-decoupled 
    
    
    
    H NMR
    . If the "blob" resolves into clean doublets (AA'BB'), the complexity is confirmed as F-coupling, validating the structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants logic).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. [Link] (Essential for distinguishing solvent peaks from the ethyl chain).

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. (Source for H-F coupling constant values).

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Data of N-Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents. The ability to modify the N-substituent on the benzamide core allows for precise tuning of a compound's steric and electronic properties, which in turn dictates its pharmacological activity.[1] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for deciphering complex structure-activity relationships (SAR).[1][2][3] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this structural information, providing precise data on molecular conformation, bond lengths, bond angles, and intermolecular interactions.[4][5]

This guide provides an in-depth comparison of X-ray crystallography data for several N-substituted benzamide derivatives. It is designed to move beyond a simple recitation of data, offering insights into the causal relationships between chemical structure and crystallographic outcomes. We will explore the nuances of experimental design, from synthesis and crystallization to data refinement, and discuss how these structural insights directly inform drug development strategies.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles. Each step influences the quality of the final data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Refinement S1 Synthesis of N-Substituted Benzamide S2 Purification (e.g., Column Chromatography) S1->S2 Crude Product C1 Selection of Crystallization Method S2->C1 Purified Compound C2 Crystal Growth C1->C2 Controlled Conditions D1 Single-Crystal X-ray Diffraction Data Collection C2->D1 High-Quality Single Crystal D2 Structure Solution D1->D2 Diffraction Pattern D3 Structure Refinement (e.g., SHELXL) D2->D3 Initial Model Output Crystallographic Information File (CIF) D3->Output Final Structural Model (.cif) G cluster_phenyl N-phenylbenzamide cluster_cyclohexyl N-cyclohexylbenzamide cluster_acetyl N-acetylbenzamide P1 Twisted Conformation (Steric Hindrance) P2 N-H···O H-Bonds (Primary Interaction) P1->P2 P3 π-π Stacking (Secondary Interaction) P2->P3 C1 Twisted Conformation (Bulky Aliphatic) C2 N-H···O H-Bonds (Primary Interaction) C1->C2 C3 C-H···π Interactions (Secondary Interaction) C2->C3 A1 Planar Z,Z Conformation (Imide System) A2 N-H···O H-Bonds (Primary Interaction) A1->A2

Sources

Safety Operating Guide

Personal protective equipment for handling N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Compound Identity: N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide Chemical Class: Phenethylamine-derived Benzamide Primary Hazard Assumption: Potent CNS Bioactivity [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, carcinogenicity) for this specific congener may be limited in public databases, its structural motif dictates our safety protocol.[1] This molecule combines a 3,4-dimethoxybenzamide core (common in dopamine/adrenergic ligands) with a 4-fluorophenethylamine moiety.[1]

Scientific Rationale for Safety Banding:

  • Structural Activity Relationship (SAR): The 4-fluoro substitution typically enhances metabolic stability against MAO (Monoamine Oxidase) and CYP450 enzymes, potentially increasing bioavailability and half-life compared to non-fluorinated analogs.[1]

  • Pharmacological Target: This scaffold is highly privileged in medicinal chemistry for targeting Melatonin (MT1/MT2) and Dopamine (D2/D3) receptors.

  • Operational Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must handle this compound as a Performance-Based Control Band 3 (OEB 3) agent (Potent Compound).

Target Airborne Concentration: < 10 µg/m³ (8-hour TWA)[1]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent sensitization and systemic absorption. The lipophilicity introduced by the fluorophenyl group increases the risk of dermal absorption.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR Fit-tested N95/P100 (only if handled inside a Vented Balance Enclosure).[1]Dust Control: The critical excursion point is weighing. Benzamide solids are often electrostatic; micronized dust can bypass simple surgical masks.
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, High-Viz)2.[1] Outer: Extended Cuff Nitrile or Neoprene (5-8 mil).[1]Permeation Defense: Fluorinated organics can permeate thin latex. The double-layer system provides a visual breach indicator and allows outer glove removal after solvent contact without exposing skin.
Dermal (Body) Tyvek® Lab Coat (closed front) or Disposable Coverall (Class III, Type 5/6).[1]Fomite Prevention: Cotton lab coats trap particulates and become secondary contamination sources. Disposable non-woven fabrics repel dust and are incinerated as trace waste.
Ocular Chemical Splash Goggles (Indirect Venting).[1]Aerosol Defense: Safety glasses with side shields are insufficient for fine powders or splash risks during solubilization in volatile solvents (e.g., DCM, DMSO).[1]

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this NCE (Novel Chemical Entity). It enforces a "Stop-Check" mechanism before high-risk activities.[1]

SafetyWorkflow Start Start: Risk Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Dissolved PPE_High PPE: Double Nitrile + Resp Protection (N95/PAPR) Solid->PPE_High PPE_Std PPE: Std Nitrile + Splash Goggles Liquid->PPE_Std Weighing Weighing Station (Static Control) Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Hood Fume Hood (Sash < 18") Waste Disposal: High Heat Incineration Hood->Waste PPE_High->Weighing VBE Required PPE_Std->Hood Solubilization->Hood Transfer

Figure 1: Decision logic for handling potent benzamide derivatives, prioritizing respiratory protection for solids.

Detailed Handling Protocols

A. Weighing & Transfer (Critical Control Point)

Context: This is the highest risk operation. The static nature of dry benzamides can cause "particle flight."

  • Engineering Control: Utilize a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Do not weigh on an open bench.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the weigh boat.

  • Technique:

    • Pre-weigh the solvent in the transport vial (tared).

    • Add the solid N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide directly to the tared vial.

    • Why? This eliminates the step of transferring dry powder from a weigh boat to a flask, reducing dust generation by 50%.

B. Solubilization

Context: Common solvents for this class are DMSO or Dichloromethane (DCM).[1]

  • Solvent Choice: If using DCM, be aware that it permeates nitrile gloves in <4 minutes. Change outer gloves immediately after any splash.

  • Dissolution: Add solvent slowly. Amides can exhibit heats of solution. Although unlikely to be violent for this molecule, thermal expansion can cause micro-aerosolization.

C. Decontamination[2]
  • Primary Wash: Wipe surfaces with 70% Ethanol or Isopropanol .

  • Surfactant Wash: Follow with a detergent solution (e.g., Alconox) to lift hydrophobic residues.

  • Verification: For high-frequency handling, perform a swipe test using UV-Vis detection (benzamides absorb strongly at ~254 nm) to verify surface cleanliness.[1]

Waste Disposal & Emergency Response

Waste Management

Treat all waste as P-List Equivalent (Acutely Hazardous) due to the pharmacophore's potency.[1]

  • Solid Waste: Collect gloves, weigh boats, and wipes in a dedicated "Cytotoxic/Potent" yellow bag or rigid container.

  • Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" streams. Label clearly: Contains Fluorinated Benzamide – CNS Active.

  • Destruction: Incineration is the only acceptable disposal method to ensure thermal destruction of the fluorophenyl ring.

Emergency Spills[2]
  • Powder Spill: Do not sweep.[2] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1]

  • Skin Contact: Wash with soap and copious water for 15 minutes.[3] Avoid using alcohol on skin, as it may enhance transdermal absorption of the lipophilic benzamide.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for N-(4-fluorophenyl)-3,4-dimethoxybenzamide (Structural Analog). Retrieved from [Link][1]

  • SafeBridge Consultants. Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard for OEB Classification).[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Occupational Exposure Banding Process. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.